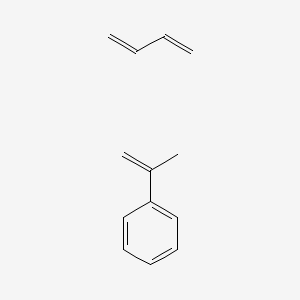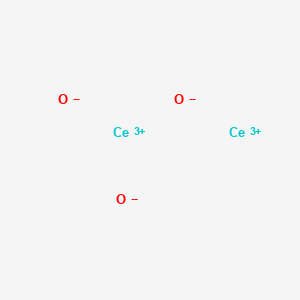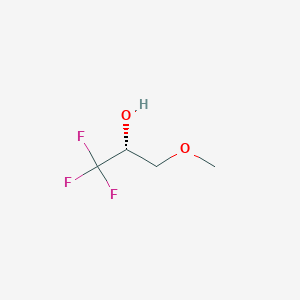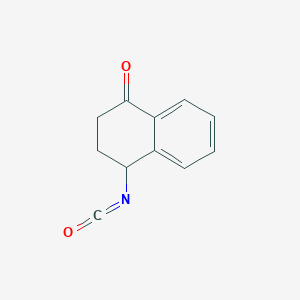
1,3-Butadiene-alpha-methylstyrene polymer
Vue d'ensemble
Description
1,3-Butadiene-alpha-methylstyrene polymer: is a synthetic compound known for its unique viscoelastic properties. It is widely used in various industrial applications due to its ability to absorb and dissipate energy. This compound is particularly valued in the production of flexible materials, such as foams and gels, which are used in cushioning, packaging, and medical devices.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Butadiene-alpha-methylstyrene polymer is typically synthesized through a polymerization process involving the reaction of specific monomers under controlled conditions. The reaction conditions, such as temperature, pressure, and catalysts, are carefully optimized to achieve the desired molecular weight and viscoelastic properties.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale polymerization reactors. The process involves the continuous feeding of monomers and catalysts into the reactor, where the polymerization reaction occurs. The resulting polymer is then processed into various forms, such as sheets, foams, or gels, depending on the intended application.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Butadiene-alpha-methylstyrene polymer undergoes several types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can undergo oxidation, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to modify the chemical structure of this compound.
Substitution: Substitution reactions involve the replacement of specific functional groups within the this compound molecule with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.
Substitution: Substitution reactions often require the use of specific catalysts and solvents to facilitate the exchange of functional groups.
Major Products Formed:
Oxidation: Oxidized derivatives with altered physical and chemical properties.
Reduction: Reduced forms of this compound with modified molecular structures.
Substitution: Substituted this compound compounds with new functional groups.
Applications De Recherche Scientifique
1,3-Butadiene-alpha-methylstyrene polymer has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of polymerization and viscoelastic behavior.
Biology: Employed in the development of biocompatible materials for medical devices and tissue engineering.
Medicine: Utilized in the production of medical foams and gels for wound care and cushioning.
Industry: Applied in the manufacturing of packaging materials, automotive components, and consumer products.
Mécanisme D'action
The mechanism of action of 1,3-Butadiene-alpha-methylstyrene polymer is primarily based on its viscoelastic properties. The compound’s molecular structure allows it to absorb and dissipate energy, making it effective in applications requiring shock absorption and cushioning. The molecular targets and pathways involved in its action include the interaction of polymer chains, which contribute to its unique mechanical properties.
Comparaison Avec Des Composés Similaires
1,3-Butadiene-alpha-methylstyrene polymer is compared with other viscoelastic compounds, such as:
Polyurethane Foam: Known for its cushioning properties but lacks the same level of energy dissipation as this compound.
Silicone Gel: Offers excellent biocompatibility but may not provide the same mechanical strength as this compound.
Polyvinyl Alcohol: Used in similar applications but has different chemical and physical properties.
Uniqueness of this compound: this compound stands out due to its superior energy absorption and dissipation capabilities, making it ideal for applications requiring high-performance viscoelastic materials.
Similar Compounds
- Polyurethane Foam
- Silicone Gel
- Polyvinyl Alcohol
Propriétés
Numéro CAS |
25034-68-8 |
|---|---|
Formule moléculaire |
C13H16 |
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
buta-1,3-diene;prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C9H10.C4H6/c1-8(2)9-6-4-3-5-7-9;1-3-4-2/h3-7H,1H2,2H3;3-4H,1-2H2 |
Clé InChI |
QSYBDNNHWODCCJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1=CC=CC=C1.C=CC=C |
Numéros CAS associés |
25034-68-8 106107-53-3 821786-66-7 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,8-Dimethyl-6-propylimidazo[1,5-d][1,2,4]triazin-4(3H)-one](/img/structure/B8682369.png)
![4H-Furo[3,4-b]indole, 3-phenyl-4-(phenylsulfonyl)-](/img/structure/B8682373.png)
![Methyl 4-[(3-methoxybenzylidene)amino]benzoate](/img/structure/B8682381.png)


![2-[(2,5-Dichloro-4-pyridinyl)amino]benzoic acid](/img/structure/B8682399.png)

![3-Bromo-2-(methylthio)benzo[b]thiophene](/img/structure/B8682416.png)


![tert-Butyl 2'-methyl-6'-(trifluoromethyl)-3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B8682440.png)

![4-{4-[Ethyl(heptyl)amino]butyl}aniline](/img/structure/B8682451.png)
![1-piperidin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8682456.png)
